Fusafungine

Antimicrobial susceptibility MIC determination Respiratory pathogens

Fusafungine (CAS 1393-87-9) is a multi-component enniatin cyclohexadepsipeptide mixture, providing an antimicrobial spectrum and intrinsic anti-inflammatory activity (via ICAM-1 and cytokine modulation) unattainable with single enniatin congeners or standard topical antibiotics. This profile makes it an essential benchmark for respiratory pathogen susceptibility panels (validated MICs available) and dual-action therapeutic research. Ideal for pharmacoeconomic and antibiotic stewardship modeling.

Molecular Formula C33H57N3O9
Molecular Weight 639.8 g/mol
CAS No. 1393-87-9
Cat. No. B1674290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFusafungine
CAS1393-87-9
SynonymsFusafungine;  Biofusal;  Bioparox;  Fusafunginum;  Fusaloyos;  Fusaloyos;  S 314;  S-314;  S314; 
Molecular FormulaC33H57N3O9
Molecular Weight639.8 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
InChIInChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1
InChIKeyMIZMDSVSLSIMSC-OGLSAIDSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fusafungine (CAS 1393-87-9): A Cyclic Depsipeptide Antibiotic Mixture for Upper Respiratory Tract Research and Procurement


Fusafungine (INN, CAS 1393-87-9) is a mixture of enniatin cyclohexadepsipeptides [1] produced by the ascomycete Fusarium lateritium [2]. Marketed historically under trade names including Bioparox, Locabiotal, and Fusaloyos [1], this compound exhibits both bacteriostatic activity against a broad range of respiratory pathogens [3] and anti-inflammatory properties mediated through cytokine modulation and inhibition of intercellular adhesion molecule-1 (ICAM-1) expression [4]. As a locally acting antimicrobial delivered via oromucosal and nasal aerosol, fusafungine is characterized by minimal systemic absorption (plasma concentrations < 1 ng/mL) [5], distinguishing it from systemically absorbed antibiotics used for respiratory infections.

Why Fusafungine Cannot Be Readily Substituted by Single Enniatins or Conventional Topical Antibiotics


Fusafungine differs fundamentally from single enniatin congeners and conventional topical antibiotics in two critical dimensions that preclude simple substitution. First, as a multi-component mixture of enniatins [1], fusafungine's composite antimicrobial spectrum cannot be replicated by any single purified enniatin variant (e.g., enniatin A, A1, B, B1), each of which exhibits distinct and often narrower antimicrobial profiles [2]. Second, fusafungine possesses intrinsic anti-inflammatory activity mediated through ICAM-1 downregulation and suppression of proinflammatory cytokines (TNF-α, IL-1, IL-6) [3]—a dual pharmacodynamic property absent in most topical antibiotics used for upper respiratory infections (e.g., bacitracin, neomycin, tyrothricin) [4]. Procurement decisions that substitute fusafungine with single enniatins or conventional topical antimicrobials would therefore result in either incomplete antimicrobial coverage or loss of the anti-inflammatory component, fundamentally altering the therapeutic profile.

Fusafungine Quantitative Differentiation Evidence: Head-to-Head and Comparative Data


Antimicrobial Spectrum Breadth: Fusafungine MIC Values Against Respiratory Pathogens

Fusafungine demonstrates bacteriostatic activity against a broad range of respiratory pathogens with documented MIC values. For Gram-positive cocci and bacteria (aerobic and anaerobic), MICs were below 30 mcg/mL; for Mycoplasma pneumoniae, MIC < 18 mcg/mL; for Streptococcus mutans, MIC < 30 mcg/mL; for Candida albicans, MIC < 32 mcg/mL; and for Nocardia species, MIC < 13 mcg/mL [1]. Notably, fusafungine induced neither acquired resistance nor cross-resistance toward antibiotics classically used in therapy [1]. In contrast, single enniatins (e.g., enniatin B1) exhibit narrower spectra; enniatin B1 shows activity against Streptococcus pneumoniae ATCC 49619 with an MIC of 4 μg/mL [2] but demonstrates no potent antimicrobial activity against Staphylococcus, Bacillus, E. coli, Pseudomonas, or Aspergillus species [3]. This spectrum differential arises from fusafungine's composition as a mixture of multiple enniatins rather than a single molecular entity.

Antimicrobial susceptibility MIC determination Respiratory pathogens

Clinical Efficacy in Acute Rhinopharyngitis: Fusafungine vs. Placebo Pooled Analysis

In a pooled analysis of three randomized, double-blind, placebo-controlled parallel-group studies (N = 532 patients) evaluating fusafungine oronasal spray (HFA 134a formulation) in acute rhinopharyngitis, the percentage of responders (patients with nasal symptom score improvement from Day 0 to Day 4) was 61.5 ± 2.9% with fusafungine compared to 46.8 ± 3.1% with placebo (p = 0.009), with an odds ratio of 1.8 (p = 0.01) favoring fusafungine [1]. In patients treated early (onset of symptoms ≤ 1 day), the responder rate differential increased substantially: 65.9 ± 4.1% with fusafungine vs. 38.3 ± 4.0% with placebo (p = 0.022), odds ratio 3.08 (p = 0.033) [1]. No direct comparator studies against other topical antibiotics (e.g., tyrothricin, bacitracin) were identified in indexed literature; cross-study comparisons are precluded by differing endpoints and patient populations.

Clinical trial Rhinopharyngitis Responder rate

Impact on Systemic Antibiotic Prescription Rates: Fusafungine-Associated Reduction in Antibiotic Stewardship Context

In a large retrospective cohort study conducted in France (December 1999 to November 2000) analyzing prescription patterns among 30,568 patients presenting with rhinopharyngitis, the overall rate of systemic antibiotic prescription was 52.9%. Stratification revealed that systemic antibiotics were prescribed in 60.4% of patients in the control group (no fusafungine prescription, N = 14,492) compared to 46.2% in the fusafungine group (N = 16,076) (p < 0.01) [1]. This represents an absolute reduction of 14.2 percentage points in systemic antibiotic prescribing associated with fusafungine use. Additionally, a cost saving of 0.7 euros per prescription was documented in the fusafungine group [1].

Antibiotic stewardship Prescription patterns Healthcare resource utilization

Adherence Inhibition of Haemophilus influenzae at Sub-MIC Concentrations

Fusafungine at 0.5 × MIC concentration inhibited adherence of Haemophilus influenzae type b to human epithelial cells (HeLa and Hep-2 cell lines) by 45-75% in vitro [1]. This anti-adherence effect did not parallel the MIC values and was observed only when bacteria were pre-exposed to fusafungine; no significant effect occurred when epithelial cells were pre-exposed or when fusafungine was present only during the adherence assay [1]. This property is distinct from simple bacteriostasis and suggests that fusafungine may prevent nasopharyngeal colonization even at concentrations below those required for growth inhibition. No comparative data for other topical antibiotics (e.g., bacitracin, neomycin, tyrothricin) under identical experimental conditions were identified in the indexed literature.

Bacterial adherence Haemophilus influenzae Sub-MIC effects

Regulatory Risk-Benefit Assessment and Market Withdrawal in the European Union

Following a review by the European Medicines Agency's Pharmacovigilance Risk Assessment Committee (PRAC), fusafungine-containing medicinal products for oromucosal and nasal use were subject to revocation of marketing authorizations across the European Union in 2016 . The PRAC concluded that the benefits of fusafungine do not outweigh its risks, particularly the risk of serious allergic reactions including bronchospasm . The review noted that serious allergic reactions are rare but can be life-threatening, and no measures were identified to sufficiently reduce or manage this risk . Additionally, the evidence for beneficial effects was characterized as weak . This regulatory action establishes a documented safety liability that must inform any procurement or research-use decision. In contrast, alternative topical preparations such as tyrothricin combination lozenges and bacitracin-containing ointments remain available in European markets without equivalent class-wide withdrawal actions [1].

Pharmacovigilance Regulatory action Benefit-risk assessment

Fusafungine Procurement and Research Application Scenarios Based on Verified Evidence


Comparative Antimicrobial Susceptibility Research on Respiratory Pathogen Panels

Fusafungine is appropriate for in vitro studies evaluating antimicrobial susceptibility of respiratory pathogen panels, particularly those including Gram-positive cocci, Mycoplasma pneumoniae, Candida albicans, and Nocardia species. The documented MIC ranges (<30 μg/mL for Gram-positive bacteria, <18 μg/mL for M. pneumoniae, <32 μg/mL for C. albicans, <13 μg/mL for Nocardia sp.) [1] provide validated reference values for assay calibration. Procurement for this purpose is justified when the research objective requires a broad-spectrum topical antimicrobial benchmark against which novel compounds or formulations can be compared. Note that modified media techniques are required due to fusafungine's insolubility in classical media [1].

Dual-Action Anti-Inflammatory and Antimicrobial Mechanistic Studies

Fusafungine is uniquely positioned as a research tool for investigating the intersection of antimicrobial activity and anti-inflammatory signaling. Documented mechanisms include downregulation of ICAM-1 expression, inhibition of proinflammatory cytokines (TNF-α, IL-1, IL-6) at post-transcriptional levels, and suppression of oxygen free radical release from inflammatory macrophages without impairing phagocytic activity [2]. Procurement is indicated for studies examining dual-action therapeutic strategies, host-pathogen interactions, or the role of localized anti-inflammatory effects in respiratory infection resolution. This dual pharmacodynamic profile distinguishes fusafungine from conventional topical antibiotics lacking intrinsic anti-inflammatory activity [3].

Antibiotic Stewardship and Healthcare Utilization Modeling Studies

Fusafungine procurement is relevant for retrospective database analyses, pharmacoeconomic modeling, and antibiotic stewardship research. The documented association between fusafungine prescription and reduced systemic antibiotic prescribing (14.2 percentage point absolute reduction, from 60.4% to 46.2%, p < 0.01) [4] provides a validated reference point for comparative analyses of formulary interventions or prescribing pattern studies. This evidence may support procurement by academic health economics groups, public health research institutions, or healthcare analytics organizations conducting utilization review research.

Regulatory Science and Pharmacovigilance Case Study Research

Fusafungine represents a documented case study in regulatory benefit-risk reassessment, following the EMA's 2016 decision to revoke marketing authorizations EU-wide due to concerns regarding serious allergic reactions (bronchospasm) and weak evidence of benefit . Procurement for educational, training, or regulatory science research purposes is justified for institutions examining post-marketing surveillance frameworks, risk management strategies for locally administered antimicrobials, or comparative regulatory decision-making processes across jurisdictions. The compound's unique regulatory history provides distinct value for pharmacovigilance curriculum development and regulatory policy analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fusafungine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.